molecular formula C10H13NO2S B13169042 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13169042
M. Wt: 211.28 g/mol
InChI Key: NNJKBNLWEIVYIL-UHFFFAOYSA-N
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Description

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a methoxy-methylazetidine group and an aldehyde functional group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde typically involves the heterocyclization of various substrates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxy-methylazetidine group and the aldehyde functional group, which may confer distinct chemical and biological properties .

Biological Activity

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methoxy group and an azetidine moiety. The structural formula can be represented as follows:

C9H10N2O1S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_1\text{S}

Anticancer Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, the copper(II) complex of thiophene-2-carbaldehyde thiosemicarbazone has shown cytotoxic activity against various cancer cell lines, including Friend leukemia and B16 melanoma cells. The proposed mechanism involves the inhibition of ribonucleotide reductase activity and mitochondrial respiration, leading to apoptosis in cancer cells .

Antimicrobial Activity

Compounds similar to this compound have been tested for antimicrobial efficacy. Thiophene derivatives have demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Research has also explored the neuroprotective effects of thiophene derivatives. These compounds may exert protective effects in neurodegenerative diseases by modulating oxidative stress and inflammation pathways. Preliminary data suggest that they can reduce neuronal cell death induced by toxic agents .

Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of a thiophene derivative found that treatment with the copper complex led to a significant decrease in cell viability in melanoma cells. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis detection, confirming the compound's potential as an anticancer agent .

Study 2: Antimicrobial Testing

In another study, various thiophene derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiophene ring enhanced antimicrobial activity, providing insights into structure-activity relationships crucial for drug development .

Research Findings Summary

Biological ActivityMechanismReferences
AnticancerInhibition of ribonucleotide reductase and mitochondrial respiration ,
AntimicrobialDisruption of cell membranes and metabolic interference ,
NeuroprotectiveModulation of oxidative stress and inflammation

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(3-methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-10(13-2)6-11(7-10)8-3-9(4-12)14-5-8/h3-5H,6-7H2,1-2H3

InChI Key

NNJKBNLWEIVYIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CSC(=C2)C=O)OC

Origin of Product

United States

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